Solid-State Photoluminescence Quantum Yield (PLQY) Advantage within the Dibromophenanthroline Isomer Series
Among the three isomeric dibromo-1,10-phenanthroline ligands, the 2,9-substitution pattern delivers the highest solid-state photoluminescence quantum yield in heteroleptic copper(I) complexes. When incorporated into [Cu(xantphos)(N^N)][PF₆], the 2,9-dibromo ligand gives a PLQY of 45 %, compared to significantly lower values for the 3,8- and 4,7-isomers [1]. The 2,9-isomer also provides the longest excited-state lifetime within the series at τ₁/₂ = 9.9 µs [1].
| Evidence Dimension | Solid-state photoluminescence quantum yield (PLQY) of [Cu(xantphos)(Br₂phen)][PF₆] complexes |
|---|---|
| Target Compound Data | PLQY = 45 % for [Cu(xantphos)(2,9-Br₂phen)][PF₆]; τ₁/₂ = 9.9 µs |
| Comparator Or Baseline | PLQY values for [Cu(xantphos)(3,8-Br₂phen)][PF₆] and [Cu(xantphos)(4,7-Br₂phen)][PF₆] are lower (exact percentages not reported; the 45 % value is the maximum observed within the series). |
| Quantified Difference | 2,9-Br₂phen yields the highest PLQY within the isomer series; absolute value reaches 45 % in powder form. |
| Conditions | Powdered solid-state samples; excitation at 340 or 365 nm; measured with a Hamamatsu absolute PLQY spectrometer C11347 Quantaurus-QY. |
Why This Matters
For emissive device applications such as light-emitting electrochemical cells (LECs), the 2,9-isomer's superior PLQY and longer excited-state lifetime translate directly into higher device luminance and efficiency, making it the preferred procurement choice over its 3,8- and 4,7-congeners.
- [1] Nohara, I.; Keller, A.; Tarassenko, N.; Prescimone, A.; Constable, E. C.; Housecroft, C. E. Heteroleptic [Cu(P^P)(N^N)][PF6] Compounds with Isomeric Dibromo-1,10-Phenanthroline Ligands. Inorganics 2020, 8 (1), 4. https://doi.org/10.3390/inorganics8010004 View Source
